molecular formula C21H19N5O3 B2847592 3-benzyl-7-((3-methoxybenzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396762-04-1

3-benzyl-7-((3-methoxybenzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2847592
CAS RN: 1396762-04-1
M. Wt: 389.415
InChI Key: QAJJYAVSVYHOEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Molecular Structure Analysis

The molecular structure of these compounds involves the cyclization of the acetyl methyl group and the amide carbonyl moiety . In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .


Chemical Reactions Analysis

The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino[4,5-d][1,3]oxazines .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • Novel Synthetic Methods : Research has developed novel methods for synthesizing dihydrochromenopyrimidine diones, which are crucial in pharmaceutical chemistry for their antibacterial, fungicidal activity, and potential as neuropeptide S receptor antagonists and antiallergic agents. These compounds are synthesized through various techniques, including high-temperature condensation and three-component condensation processes, highlighting the compound's structural versatility and potential for diverse biological activities (Osyanin et al., 2014).

  • Solid-State Fluorescence Properties : The study of fluorescent compounds, specifically benzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides, reveals significant insights into the solid-state fluorescence properties of such compounds. This research is pivotal for developing novel materials with potential applications in sensing, imaging, and electronic devices (Yokota et al., 2012).

  • Antithrombotic Applications : Pyrido[4,3-d]pyrimidine-2,4-diones, structurally related to the query compound, have been identified as new antithrombotic compounds with favorable cerebral and peripheral effects. Their synthesis from enamines demonstrates the therapeutic potential of pyrimidine derivatives in cardiovascular diseases (Furrer et al., 1994).

Biological Activities and Therapeutic Potential

  • Anticancer and Anti-inflammatory Agents : Novel heterocyclic compounds derived from visnaginone and khellinone have shown significant COX-1/COX-2 inhibitory activities, along with analgesic and anti-inflammatory properties. This research underscores the potential of pyrimidine derivatives in developing new therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).

  • Nonlinear Optical Properties : The exploration of novel styryl dyes, including derivatives of dihydropyrimidine, for their third-order nonlinear optical properties, has revealed promising applications in optical limiting due to two-photon absorption. These findings suggest potential uses in optical materials and devices, highlighting the versatility of pyrimidine derivatives in material science (Shettigar et al., 2009).

Future Directions

Research in the field of pyrimidines is a rapidly growing area of organic synthesis . The construction of molecules containing heterocycles, which are linked directly or via a spacer, as well as fused heterocycles, and the further evaluation of their chemical properties and biological activity are areas of active research .

properties

IUPAC Name

6-benzyl-2-[(3-methoxyphenyl)methylamino]-8H-pyrimido[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-29-16-9-5-8-15(10-16)11-22-20-23-12-17-18(24-20)25-21(28)26(19(17)27)13-14-6-3-2-4-7-14/h2-10,12H,11,13H2,1H3,(H2,22,23,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJJYAVSVYHOEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC2=NC=C3C(=N2)NC(=O)N(C3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.